molecular formula C15H19BrFN3O2 B5357810 N~3~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

N~3~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

Cat. No.: B5357810
M. Wt: 372.23 g/mol
InChI Key: BSOLDPUTXCMYFD-UHFFFAOYSA-N
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Description

N~3~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a complex organic compound with significant potential in various scientific fields This compound features a piperidine ring substituted with a 4-bromo-2-fluorophenyl group and two dimethylcarbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-bromo-2-fluoroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. This intermediate is then reacted with piperidine-1,3-dicarboxylic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N~3~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N3-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-2-bromoacetamide
  • 4-bromo-2-fluorophenylacetic acid
  • 4-bromo-2-fluorophenylamine

Uniqueness

N~3~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms.

Properties

IUPAC Name

3-N-(4-bromo-2-fluorophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrFN3O2/c1-19(2)15(22)20-7-3-4-10(9-20)14(21)18-13-6-5-11(16)8-12(13)17/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOLDPUTXCMYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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